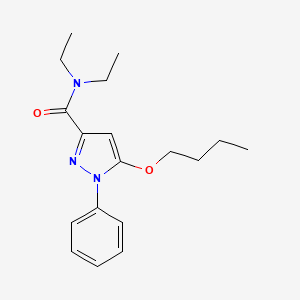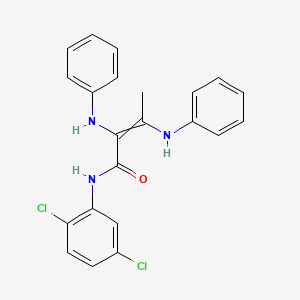
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide is a chemical compound known for its potential biological activities. It belongs to the class of N-arylcinnamamides, which are derivatives of cinnamic acid. These compounds have been studied for their antimicrobial, anti-inflammatory, and other pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and infections.
Mecanismo De Acción
The mechanism of action of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of transcription factors such as NF-κB, which play a crucial role in the inflammatory response . The compound may also interact with other cellular pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide
Uniqueness
2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide stands out due to its specific substitution pattern on the aromatic rings, which may confer unique biological activities. Its ability to inhibit NF-κB and other inflammatory pathways makes it a promising candidate for further research in anti-inflammatory and antimicrobial therapies .
Propiedades
Número CAS |
56182-64-0 |
|---|---|
Fórmula molecular |
C22H19Cl2N3O |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2,3-dianilino-N-(2,5-dichlorophenyl)but-2-enamide |
InChI |
InChI=1S/C22H19Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14,25-26H,1H3,(H,27,28) |
Clave InChI |
DRVWOCUQMWJPME-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


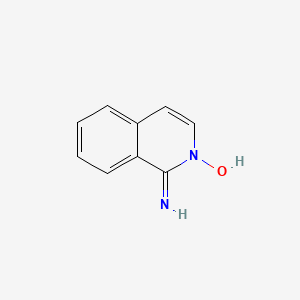
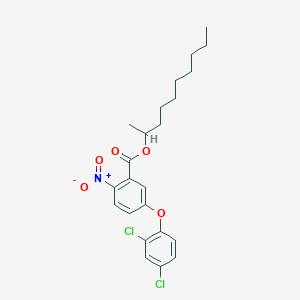
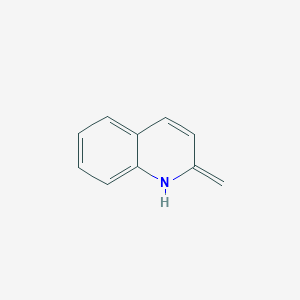
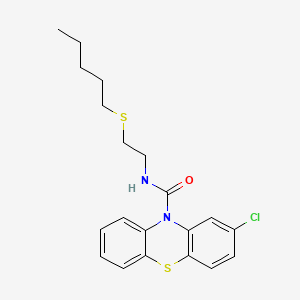
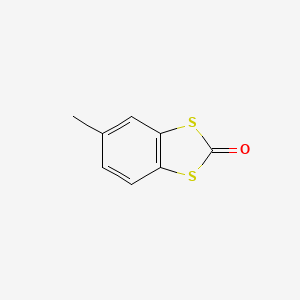
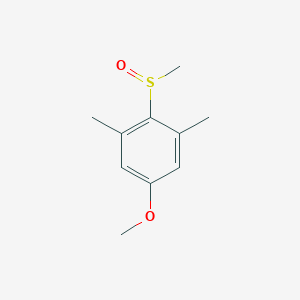
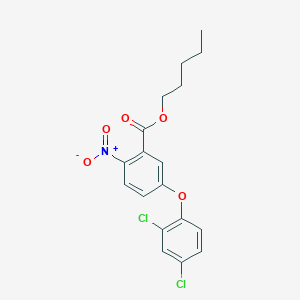
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)


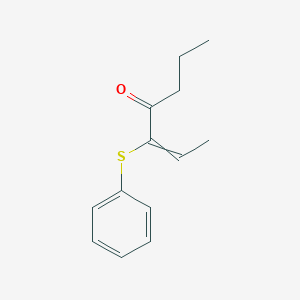
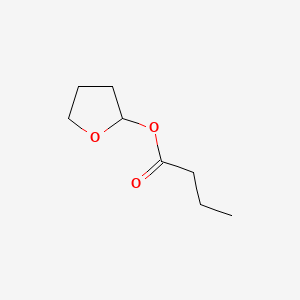
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
